Cas no 1344584-77-5 ((2R)-4-(4-bromophenyl)butan-2-amine)

(2R)-4-(4-ブロモフェニル)ブタン-2-アミンは、光学活性を有する芳香族アミン化合物です。不斉炭素を1つ持つキラルな構造が特徴で、医薬品中間体や有機合成の構築ブロックとして重要な役割を果たします。ブロモフェニル基とアミン基の両方を有するため、多様な官能基変換が可能であり、複雑な有機分子の合成において高い有用性を示します。特に立体選択的反応における優れた反応性と、高い光学純度を維持できる点が利点です。実験室規模から工業的生産まで幅広く応用可能な、信頼性の高い試薬です。

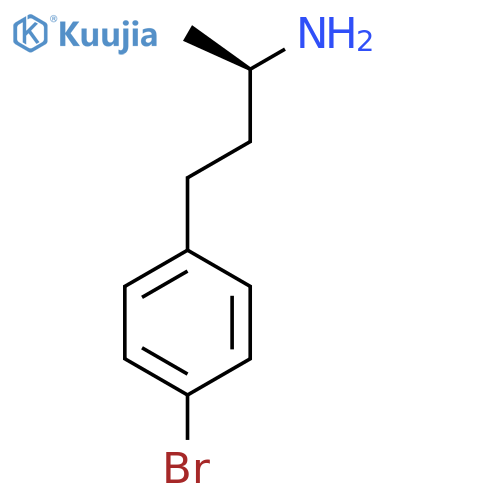

1344584-77-5 structure

商品名:(2R)-4-(4-bromophenyl)butan-2-amine

(2R)-4-(4-bromophenyl)butan-2-amine 化学的及び物理的性質

名前と識別子

-

- (2R)-4-(4-bromophenyl)butan-2-amine

- 1344584-77-5

- EN300-1915050

-

- インチ: 1S/C10H14BrN/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8H,2-3,12H2,1H3/t8-/m1/s1

- InChIKey: CVIOYLYCNCWKGX-MRVPVSSYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)CC[C@@H](C)N

計算された属性

- せいみつぶんしりょう: 227.03096g/mol

- どういたいしつりょう: 227.03096g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 119

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

(2R)-4-(4-bromophenyl)butan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1915050-0.05g |

(2R)-4-(4-bromophenyl)butan-2-amine |

1344584-77-5 | 0.05g |

$707.0 | 2023-09-17 | ||

| Enamine | EN300-1915050-0.25g |

(2R)-4-(4-bromophenyl)butan-2-amine |

1344584-77-5 | 0.25g |

$774.0 | 2023-09-17 | ||

| Enamine | EN300-1915050-0.1g |

(2R)-4-(4-bromophenyl)butan-2-amine |

1344584-77-5 | 0.1g |

$741.0 | 2023-09-17 | ||

| Enamine | EN300-1915050-1g |

(2R)-4-(4-bromophenyl)butan-2-amine |

1344584-77-5 | 1g |

$842.0 | 2023-09-17 | ||

| Enamine | EN300-1915050-1.0g |

(2R)-4-(4-bromophenyl)butan-2-amine |

1344584-77-5 | 1g |

$1357.0 | 2023-05-31 | ||

| Enamine | EN300-1915050-2.5g |

(2R)-4-(4-bromophenyl)butan-2-amine |

1344584-77-5 | 2.5g |

$1650.0 | 2023-09-17 | ||

| Enamine | EN300-1915050-0.5g |

(2R)-4-(4-bromophenyl)butan-2-amine |

1344584-77-5 | 0.5g |

$809.0 | 2023-09-17 | ||

| Enamine | EN300-1915050-10.0g |

(2R)-4-(4-bromophenyl)butan-2-amine |

1344584-77-5 | 10g |

$5837.0 | 2023-05-31 | ||

| Enamine | EN300-1915050-5g |

(2R)-4-(4-bromophenyl)butan-2-amine |

1344584-77-5 | 5g |

$2443.0 | 2023-09-17 | ||

| Enamine | EN300-1915050-10g |

(2R)-4-(4-bromophenyl)butan-2-amine |

1344584-77-5 | 10g |

$3622.0 | 2023-09-17 |

(2R)-4-(4-bromophenyl)butan-2-amine 関連文献

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

1344584-77-5 ((2R)-4-(4-bromophenyl)butan-2-amine) 関連製品

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量